5-Chlorouracil

Catalog No.
S595140
CAS No.
1820-81-1
M.F
C4H3ClN2O2
M. Wt
146.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorouracil

CAS Number

1820-81-1

Product Name

5-Chlorouracil

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)Cl

Synonyms

5-Chlorouracil; 5-Chloro-2,4(1H,3H)-pyrimidinedione; 5-Chloro-2,4-pyrimidinedione; NSC 28172

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl

Marker of DNA Damage from Inflammation:

Researchers have identified 5-ClUra as a potential marker for DNA damage caused by inflammation. Hypochlorous acid, produced by immune cells during inflammation, can react with DNA and form 5-ClUra as a byproduct. This makes 5-ClUra detectable in tissues and cells experiencing inflammation, potentially serving as a tool to study the extent and progression of inflammatory diseases. PubMed:

Understanding Mutagenesis and Carcinogenesis:

5-Chlorouracil, when converted to 5-chlorouridine (5-ClU), can be misincorporated into DNA during replication, replacing the natural base thymine. This substitution can lead to mutations in the genetic code, potentially contributing to the development of cancer. Studying how 5-ClUra forms and its role in mutagenesis can help researchers understand the mechanisms behind cancer initiation and progression. PubMed:

Origin and Significance

5-ClUra is not a naturally occurring molecule. It is synthesized in laboratories and has been investigated for its potential to inhibit tumor cell growth [].


Molecular Structure Analysis

5-ClUra possesses a heterocyclic ring structure with a pyrimidine core. This core consists of two nitrogen atoms and four carbon atoms arranged in a single ring. The key feature is the chlorine atom (Cl) substituted at the fifth position of the pyrimidine ring, replacing a hydrogen atom present in uracil []. This substitution alters the molecule's chemical properties compared to uracil.

XLogP3

-0.3

LogP

-0.35 (LogP)

Appearance

White Solid

Melting Point

>300°C

UNII

7LQ4V03RNY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

1820-81-1

Wikipedia

5-chlorouracil

Dates

Modify: 2023-08-15

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